![molecular formula C10H8ClN3 B1418846 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine CAS No. 1159817-95-4](/img/structure/B1418846.png)
4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine
Overview
Description
“4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” is a chemical compound with the CAS Number: 83551-42-2 . It has a molecular weight of 205.65 . The IUPAC name for this compound is 4-chloro-6-methyl-2-(3-pyridinyl)pyrimidine .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” were not found, pyrimidine compounds in general have been synthesized using various methods . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The InChI code for “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” is 1S/C10H8ClN3/c1-7-5-9(11)14-10(13-7)8-3-2-4-12-6-8/h2-6H,1H3 .Chemical Reactions Analysis
Pyrimidine compounds, including “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine”, have been known to undergo various chemical reactions . These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
“4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” is a powder with a melting point of 73-74 degrees Celsius .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine”, organized into distinct fields:
Pharmaceutical Intermediates
This compound serves as an important intermediate in pharmaceuticals, particularly in the synthesis of drugs like Tofacitinib . Tofacitinib is used for treating conditions such as moderate to severe rheumatoid arthritis in adults who have had an inadequate response or intolerance to methotrexate .
Antimicrobial Agents
Antitumor Agents
The compound has applications in creating antitumor agents. Its structural features allow it to be used in synthesizing compounds that can inhibit cancer cell growth and proliferation .
Anti-inflammatory Agents
It is also involved in the synthesis of anti-inflammatory agents. For example, derivatives of this compound have been recognized as NF-κB and AP-1 inhibitors, which play a role in the inflammatory process .
Neuroprotective Activities
Some derivatives of “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” have shown significant neuroprotective activities, which could be beneficial in treating neurological disorders .
Drug Development
Synthesis of Fluorescent Dyes
It has been used in the synthesis of fluorescent dyes, which are important tools in biological research for protein assays and other applications .
Inhibitors of Biological Processes
The compound has been used to develop inhibitors that can modulate biological processes such as those involving enzymes and receptors, which are critical for various physiological functions .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
While specific future directions for “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” were not found, pyrimidine compounds in general continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . More than 200 pyrimidines have been represented as antimicrobial agents with different mono-, di-, tri-, and tetrasubstituted classes . This can facilitate the development of more potent and effective antimicrobial agents .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
Pyrimidine derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways, influencing downstream effects such as cell proliferation, apoptosis, and signal transduction .
Result of Action
Pyrimidine derivatives have been associated with various cellular effects, including inhibition of cell proliferation and induction of apoptosis .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of pyrimidine derivatives .
properties
IUPAC Name |
4-chloro-2-methyl-6-pyridin-3-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXDWMPUBMFQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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